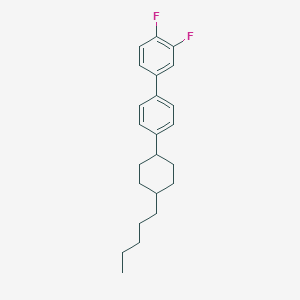

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Description

BenchChem offers high-quality 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h10-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGECGZRJQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346461 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134412-17-2 | |

| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Influence of Fluorination on the Physicochemical Properties of Biphenyl Cyclohexane Liquid Crystals: A Technical Guide

Abstract

Fluorinated biphenyl cyclohexane (BCH) liquid crystals are a cornerstone of modern liquid crystal display (LCD) technology and other advanced optical and photonic applications. The strategic incorporation of fluorine atoms into the molecular structure allows for the fine-tuning of key physical properties, including dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and clearing point (T_c). This technical guide provides an in-depth exploration of the synthesis, characterization, and structure-property relationships of these vital materials. It is intended for researchers, scientists, and engineers in the fields of materials science, chemistry, and drug development who seek a comprehensive understanding of how fluorination impacts the performance of liquid crystal materials. This document synthesizes experimental data with theoretical insights, offering detailed protocols for the measurement of critical physical parameters and providing a framework for the rational design of novel liquid crystal materials with tailored properties.

Introduction: The Pivotal Role of Fluorine in Liquid Crystal Design

The advent of fluorinated liquid crystals revolutionized the display industry. The substitution of hydrogen with fluorine, a small yet highly electronegative atom, imparts a unique combination of properties that are highly desirable for advanced LCDs, including those utilizing Twisted Nematic (TN) and Vertical Alignment (VA) modes.[1] The strong C-F bond dipole moment allows for precise control over the dielectric anisotropy, a critical parameter for low-voltage operation.[1] Furthermore, fluorination can lead to reduced viscosity, enabling faster switching times, and can influence mesomorphic behavior by suppressing unwanted smectic phases and broadening the nematic range.[1][2]

This guide focuses on the biphenyl cyclohexane (BCH) core structure, a popular mesogenic unit known for its chemical and thermal stability. We will delve into how the number and position of fluorine substituents on both the biphenyl and cyclohexane rings dictate the macroscopic physical properties of the resulting liquid crystal.

Synthesis of Fluorinated Biphenyl Cyclohexane Liquid Crystals

The synthesis of fluorinated BCH liquid crystals is a multi-step process that typically involves the strategic introduction of fluorine atoms onto the aromatic or alicyclic rings, followed by the coupling of these fragments. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern liquid crystal synthesis, offering a versatile and efficient method for forming the C-C bond between the biphenyl and cyclohexane moieties.[3][4]

General Synthetic Strategy

A representative synthetic pathway often starts with the functionalization of a fluorinated benzene derivative and a cyclohexane derivative. For instance, a fluorinated phenylboronic acid can be coupled with a brominated cyclohexylbenzene derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of a 4'-Alkyl-4-fluorobiphenyl Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 4'-alkyl-4-fluorobiphenyl, a common building block for more complex BCH liquid crystals.

Materials:

-

4-Fluorophenylboronic acid

-

4-Bromo-1-alkylbenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylboronic acid (1.2 equivalents) and 4-bromo-1-alkylbenzene (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.02 equivalents) and an aqueous solution of K₂CO₃ (2.0 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Physical Properties and Their Characterization

The performance of a liquid crystal in a device is dictated by a set of key physical properties. The following sections detail these properties and provide standardized protocols for their measurement.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for TN displays, while a negative Δε is necessary for VA displays. The magnitude of Δε influences the threshold voltage of the display. Fluorine substitution is a powerful tool for tuning Δε. Attaching fluorine atoms to the molecular core can significantly alter the dipole moment and its orientation relative to the long molecular axis, thereby controlling the sign and magnitude of Δε.[4][5][6]

Experimental Protocol: Measurement of Dielectric Anisotropy

Equipment:

-

Impedance analyzer or LCR meter

-

Temperature-controlled hot stage

-

Liquid crystal cell with a known thickness and electrode area (e.g., planar and homeotropic alignment cells)

-

Function generator and voltage amplifier (for applying a bias voltage)

Procedure:

-

Cell Preparation: Fill two liquid crystal cells, one with planar alignment and one with homeotropic alignment, with the liquid crystal sample in its isotropic phase. Cool the cells slowly into the nematic phase.

-

Measurement of ε⊥: Place the planar-aligned cell in the hot stage. Without applying a bias voltage, measure the capacitance of the cell at a fixed frequency (e.g., 1 kHz) as a function of temperature. The director is parallel to the electrodes, so this measurement yields ε⊥.

-

Measurement of ε∥: Place the homeotropic-aligned cell in the hot stage. The director is perpendicular to the electrodes, allowing for the direct measurement of ε∥. Alternatively, use the planar-aligned cell and apply a sufficiently high AC voltage (e.g., >10 Vrms) to align the director perpendicular to the electrodes.

-

Calculation: Calculate ε∥ and ε⊥ from the measured capacitance (C), cell thickness (d), and electrode area (A) using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

Determine Δε: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a crucial parameter for determining the phase retardation of light passing through the liquid crystal layer, which in turn affects the contrast and brightness of a display. The introduction of fluorine can influence the molecular polarizability and thus the birefringence.[7]

Experimental Protocol: Measurement of Birefringence using an Abbe Refractometer

Equipment:

-

Abbe refractometer with a temperature-controlled prism

-

Polarizer

-

Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Preparation: Place a drop of the liquid crystal sample on the prism of the refractometer. Create a thin, uniformly aligned layer by shearing the sample. For measuring nₑ and nₒ, the liquid crystal director must be aligned parallel and perpendicular to the polarization direction of the incident light, respectively. This can be achieved by using a surface-treated prism or by applying an external magnetic or electric field.

-

Measurement of nₒ: Orient the polarizer so that the light is polarized perpendicular to the liquid crystal director. Measure the refractive index, which corresponds to nₒ.

-

Measurement of nₑ: Rotate the polarizer by 90 degrees so that the light is polarized parallel to the liquid crystal director. Measure the refractive index, which corresponds to nₑ.

-

Calculation: Calculate the birefringence as Δn = nₑ - nₒ.

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director as it rotates under the influence of an external electric field. A lower rotational viscosity leads to faster switching times in an LCD. Fluorination can influence intermolecular interactions and thus affect the rotational viscosity.

Experimental Protocol: Measurement of Rotational Viscosity

Several methods can be used to measure rotational viscosity, including the rotating magnetic field method and electro-optical methods. The following is a general outline of an electro-optical method.

Equipment:

-

Polarized optical microscope with a photodetector

-

Function generator and voltage amplifier

-

Temperature-controlled hot stage

-

Planar-aligned liquid crystal cell

Procedure:

-

Cell Setup: Place the planar-aligned cell in the hot stage on the microscope.

-

Initial State: Apply a voltage above the threshold voltage to align the director.

-

Switching: Suddenly remove the voltage and measure the time it takes for the optical transmission to decay to a certain level. This decay time is related to the rotational viscosity.

-

Calculation: The rotational viscosity can be calculated from the decay time, the cell gap, and the elastic constant of the liquid crystal. More sophisticated analyses involve fitting the transient optical response to the Ericksen-Leslie theory.

Clearing Point (T_c)

The clearing point is the temperature at which the liquid crystal transitions from the nematic phase to the isotropic liquid phase. A wide nematic temperature range is desirable for practical applications. The clearing point is sensitive to molecular shape and intermolecular forces, which can be altered by fluorination.

Experimental Protocol: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the liquid crystal sample into an aluminum DSC pan and seal it.

-

DSC Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

-

Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase on the DSC thermogram.[8] A subsequent cooling scan can be performed to observe the isotropic to nematic transition, which may exhibit supercooling.[9]

Structure-Property Relationships: The Impact of Fluorine Substitution

The strategic placement of fluorine atoms on the biphenyl cyclohexane core allows for the precise tailoring of its physical properties.

Dielectric Anisotropy

-

Lateral Fluorination: Introducing fluorine atoms at lateral positions on the phenyl rings generally leads to a large positive dielectric anisotropy.[5] This is because the strong C-F dipole moment has a significant component perpendicular to the long molecular axis, which, due to molecular rotation, contributes to a large ε∥.

-

Terminal Fluorination: Fluorination at a terminal position of the biphenyl core can lead to either a positive or negative Δε, depending on the overall molecular structure and the direction of the net dipole moment.

-

Cyclohexane Fluorination: Fluorinating the cyclohexane ring can lead to materials with negative dielectric anisotropy, which is highly desirable for VA-LCDs.[4][6][8][10] The C-F bonds on the cyclohexane ring are oriented more perpendicularly to the long molecular axis, resulting in a larger ε⊥.

Birefringence

Fluorine substitution generally leads to a decrease in birefringence.[3] This is attributed to the low polarizability of the C-F bond compared to a C-H bond. However, the effect is often moderate, and high birefringence can be maintained by incorporating other structural elements with high polarizability anisotropy.

Viscosity

The effect of fluorination on viscosity is complex. In some cases, it can lead to a reduction in viscosity due to weaker intermolecular interactions. However, strong dipole-dipole interactions introduced by fluorine can also increase viscosity. The overall effect depends on the specific molecular structure and the resulting packing in the nematic phase.

Clearing Point

Lateral fluorination often leads to a decrease in the clearing point due to the steric hindrance of the fluorine atom, which disrupts the molecular packing and reduces the stability of the nematic phase.[3] However, the effect on the clearing point is highly dependent on the overall molecular shape and intermolecular interactions.

Data Summary

The following table summarizes typical physical properties for a selection of fluorinated biphenyl cyclohexane liquid crystals. The values are illustrative and can vary depending on the specific molecular structure and experimental conditions.

| Compound Class | Typical Δε | Typical Δn (at 589 nm) | Typical γ₁ (mPa·s) | Typical T_c (°C) |

| Laterally Monofluorinated BCH | +5 to +15 | 0.10 - 0.15 | 50 - 150 | 60 - 100 |

| Laterally Difluorinated BCH | +10 to +25 | 0.08 - 0.12 | 80 - 200 | 50 - 90 |

| Axially Fluorinated Cyclohexyl BCH | -2 to -6 | 0.05 - 0.10 | 100 - 250 | 70 - 120 |

Conclusion and Future Outlook

Fluorinated biphenyl cyclohexane liquid crystals remain at the forefront of high-performance display technology. The ability to precisely tune their physical properties through targeted fluorination provides a powerful tool for the design of next-generation materials. Future research will likely focus on the development of novel fluorination strategies to achieve even lower viscosities, higher dielectric anisotropies, and wider nematic ranges. Furthermore, the unique properties of these materials make them promising candidates for emerging applications beyond displays, such as in tunable photonic devices, smart windows, and advanced sensors. A thorough understanding of the structure-property relationships, as outlined in this guide, is essential for continued innovation in this exciting field.

References

- Kumar, A., & Kumar, S. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. PDF.

- Kumar, S., & Fisch, M. (2001). Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. MDPI.

- Wikipedia. (n.d.). Liquid crystal.

- Journal of Chemical Education. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment.

- DTIC. (n.d.). Liquid Crystals.

- ResearchGate. (n.d.). Measurement of Liquid Crystal Parameters and Physical Properties.

- Jiang, Y., et al. (2012). Synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals. Liquid Crystals.

- Chinese Physics B. (n.d.). Correlation of magnetic anisotropy with dielectric anisotropy in fluorinated phenyl bicyclohexane liquid crystal.

- Chen, R., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals.

- Chen, X., et al. (1999). 2,3-Difluorinated phenyl and cyclohexane units in the design and synthesis of liquid crystals having negative dielectric anisotropy. Taylor & Francis Online.

- Chen, X., et al. (1999).

- O'Hagan, D., et al. (2016). evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.

- O'Hagan, D., et al. (2016).

- MDPI. (n.d.). High Birefringence Liquid Crystals.

- National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Research Inventy. (n.d.).

- BenchChem. (2025).

- Semantic Scholar. (1999).

- National Institutes of Health. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.

- ResearchGate. (2025). (PDF) High Birefringence Liquid Crystals.

- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).

- University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES.

Sources

- 1. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 2. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. webs.ucm.es [webs.ucm.es]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mesophase Behavior of Difluorinated Biphenyl Compounds

Abstract

The strategic incorporation of fluorine atoms into the biphenyl core has profound implications for the mesophase behavior of liquid crystals (LCs). This technical guide provides a comprehensive exploration of the synthesis, characterization, and structure-property relationships of difluorinated biphenyl compounds. We delve into the nuanced effects of fluorine substitution on phase transitions, the stability of nematic and smectic phases, and the resulting physicochemical properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how targeted fluorination can be leveraged to design novel liquid crystalline materials with tailored functionalities.

Introduction: The Significance of Fluorination in Biphenyl Liquid Crystals

Biphenyl derivatives form the foundational core of many calamitic (rod-like) liquid crystals, which are characterized by their elongated molecular shape.[1] These molecules can self-assemble into ordered yet fluid phases, known as mesophases, which exist between the crystalline solid and isotropic liquid states.[2] The two primary thermotropic mesophases are the nematic (N) phase, where molecules exhibit long-range orientational order but no positional order, and the smectic (Sm) phase, which possesses both orientational and some degree of positional order, often in layers.[3]

The introduction of fluorine atoms into the biphenyl scaffold is a powerful strategy in molecular design.[4] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution significantly alters intermolecular interactions, dipole moments, and molecular polarizability.[4][5] These modifications directly influence the mesomorphic properties, including transition temperatures, the type of mesophases formed, and their stability.[6][7] In the realm of drug development, fluorination is a well-established technique to enhance metabolic stability, modulate pKa, and improve binding affinity, making the study of fluorinated compounds highly relevant.[8][9][10]

This guide will elucidate the intricate relationship between the number and position of fluorine substituents on the biphenyl core and the resultant mesophase behavior, providing a framework for the rational design of advanced liquid crystalline materials.

Synthesis of Difluorinated Biphenyl Liquid Crystals

The synthesis of difluorinated biphenyl liquid crystals typically involves multi-step organic reactions. A common and effective method is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the C-C bond between two phenyl rings with high yields.[11][12]

Diagram: Synthetic Pathway via Suzuki-Miyaura Coupling

Caption: Generalized Suzuki-Miyaura coupling for difluorinated biphenyls.

Experimental Protocol: Synthesis of a Representative Difluorinated Biphenyl Compound

This protocol outlines the synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl as an illustrative example.[12]

Materials:

-

1-Bromo-3,4-difluorobenzene

-

(4-(tert-butyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Water

-

Pressure tube

-

Standard glassware for extraction and purification

-

Column chromatography setup (silica gel, n-hexane, ethyl acetate)

Procedure:

-

In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), (4-(tert-butyl)phenyl)boronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).[12]

-

Add a 3:1 v/v mixture of dioxane and water.

-

Seal the pressure tube and heat the reaction mixture at 105°C for 8.5 hours.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure difluorinated biphenyl compound.[12]

Self-Validation: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Characterization of Mesophase Behavior

A multi-technique approach is essential for the unambiguous characterization of the mesophases of difluorinated biphenyl compounds. The primary methods employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[13]

Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing phase transitions.[13][14] The unique textures observed under crossed polarizers are characteristic of different mesophases.[15]

-

Nematic Phase: Typically exhibits a Schlieren texture with point defects (two- and four-fold brushes) or a marbled texture.[15]

-

Smectic A Phase: Often displays a focal conic fan texture.

-

Isotropic Liquid: Appears dark as it is optically isotropic.[1]

Diagram: POM Workflow for Mesophase Identification

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijmr.net.in [ijmr.net.in]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Dielectric Anisotropy of 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the dielectric anisotropy of the nematic liquid crystal 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. We will delve into the molecular architecture, the theoretical underpinnings of its dielectric properties, experimental methodologies for characterization, and the implications of its dielectric anisotropy in advanced applications.

Introduction: The Significance of Dielectric Anisotropy in Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. This intermediate state, or mesophase, is characterized by the long-range orientational order of its constituent molecules. A key feature of many liquid crystals, particularly those employed in display technologies and other electro-optic devices, is their anisotropy in various physical properties, including dielectric permittivity.

Dielectric anisotropy (Δε) is the difference in the dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of molecular alignment, known as the director. This property is fundamental to the operation of most liquid crystal displays (LCDs), as it dictates how the liquid crystal molecules will respond to an applied electric field. The sign and magnitude of Δε are critical parameters in the design and performance of these devices.[1]

This guide focuses on a specific fluorinated liquid crystal, 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a compound designed to exhibit specific dielectric properties for advanced applications.

Molecular Structure and its Influence on Dielectric Properties

The molecular structure of 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is pivotal in determining its liquid crystalline behavior and dielectric anisotropy.

Caption: Molecular Structure of 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl.

The molecule consists of three key components:

-

A rigid biphenyl core: This provides the necessary structural anisotropy for the formation of the liquid crystalline phase.

-

A trans-4-pentylcyclohexyl group: This flexible alkyl chain contributes to a lower melting point and a broader nematic range. The trans configuration of the cyclohexane ring helps to maintain the elongated molecular shape.

-

Two fluorine substituents on one of the phenyl rings: These electronegative atoms are crucial in engineering the dielectric properties of the molecule. The position of the fluorine atoms creates a strong dipole moment that is not aligned with the long molecular axis, which can lead to a negative dielectric anisotropy.

The presence of lateral fluorine substituents significantly influences the dipole moment and, consequently, the dielectric anisotropy.[1] For a nematic liquid crystal to exhibit a positive dielectric anisotropy, a strong dipole moment parallel to the long molecular axis is required. Conversely, a strong dipole moment perpendicular to the long axis often results in a negative dielectric anisotropy. In the case of 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, the C-F bonds introduce a significant dipole moment component perpendicular to the main molecular axis.

Physical and Mesomorphic Properties

| Property | Value | Source |

| Chemical Name | 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | - |

| CAS Number | 134412-17-2 | - |

| Molecular Formula | C23H28F2 | - |

| Molecular Weight | 342.47 g/mol | - |

| Appearance | White to almost white powder/crystal | - |

| Melting Point | 56.0 to 60.0 °C | - |

| Mesophase | Nematic | - |

A closely related compound, abbreviated as 5CPGF, with a similar core structure, exhibits a nematic phase between 58 °C and 106 °C. This suggests that the target compound also possesses a stable and broad nematic range, a desirable characteristic for many applications.

Theoretical Framework of Dielectric Anisotropy

The dielectric anisotropy of a liquid crystal is a macroscopic property that arises from the collective behavior of the individual molecular dipoles in the presence of an electric field. The Maier-Meier theory provides a fundamental framework for understanding the relationship between the molecular properties and the macroscopic dielectric constants in nematic liquid crystals.

According to this theory, the principal dielectric permittivities, ε∥ and ε⊥, are given by:

ε∥ = 1 + (N * h * F / ε₀) * [α_bar + (2/3) * Δα * S + (F * μ² / (3 * k_B * T)) * (1 - (1 - 3 * cos²(β)) * S)] ε⊥ = 1 + (N * h * F / ε₀) * [α_bar - (1/3) * Δα * S + (F * μ² / (3 * k_B * T)) * (1 + (1/2) * (1 - 3 * cos²(β)) * S)]

Where:

-

N is the number density of molecules.

-

h and F are the cavity field and reaction field factors, respectively.

-

ε₀ is the permittivity of free space.

-

α_bar is the average molecular polarizability.

-

Δα is the anisotropy of the molecular polarizability.

-

S is the orientational order parameter.

-

μ is the magnitude of the molecular dipole moment.

-

k_B is the Boltzmann constant.

-

T is the absolute temperature.

-

β is the angle between the molecular dipole moment and the long molecular axis.

The dielectric anisotropy, Δε = ε∥ - ε⊥, can then be expressed as:

Δε = (N * h * F / ε₀) * [Δα - (F * μ² / (2 * k_B * T)) * (1 - 3 * cos²(β))] * S

This equation highlights the key molecular parameters that govern the dielectric anisotropy: the anisotropy of the polarizability (Δα), the magnitude of the dipole moment (μ), and the angle of the dipole moment with respect to the long molecular axis (β). For 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, the significant transverse dipole moment due to the fluorine atoms will make the (1 - 3 * cos²(β)) term negative and dominant, leading to a negative dielectric anisotropy.

Experimental Determination of Dielectric Anisotropy

The experimental characterization of the dielectric anisotropy of a liquid crystal is a crucial step in evaluating its suitability for various applications. The following protocol outlines a standard method for measuring ε∥ and ε⊥.

Experimental Protocol: Dielectric Spectroscopy

Objective: To measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director as a function of frequency and temperature.

Materials and Equipment:

-

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl sample

-

Liquid crystal test cell with a known thickness (e.g., 5-20 μm) and electrode area. The inner surfaces of the glass substrates are coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer.

-

For ε∥ measurement: A cell with homeotropic alignment (director perpendicular to the substrates).

-

For ε⊥ measurement: A cell with planar alignment (director parallel to the substrates).

-

-

Impedance analyzer or LCR meter

-

Temperature-controlled hot stage

-

Function generator and voltage amplifier (for applying a bias voltage)

-

Microscope with polarizers for verifying alignment

Procedure:

-

Cell Preparation:

-

Clean the liquid crystal cells thoroughly.

-

Fill the cells with the liquid crystal sample in its isotropic phase by capillary action.

-

Slowly cool the cells to the nematic phase to ensure proper alignment. Verify the alignment quality using a polarizing microscope.

-

-

Measurement of ε⊥ (Planar Alignment):

-

Place the planar-aligned cell in the temperature-controlled hot stage.

-

Connect the cell electrodes to the impedance analyzer.

-

Set the desired temperature and allow the system to stabilize.

-

Apply a small AC voltage (e.g., 0.1 Vrms) across the cell and measure the capacitance (C⊥) as a function of frequency (typically from 100 Hz to 1 MHz).

-

Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where 'd' is the cell gap and 'A' is the electrode area.

-

Repeat the measurement at different temperatures within the nematic range.

-

-

Measurement of ε∥ (Homeotropic Alignment):

-

Place the homeotropically-aligned cell in the hot stage.

-

Connect the cell electrodes to the impedance analyzer.

-

Set the desired temperature and allow the system to stabilize.

-

Measure the capacitance (C∥) as a function of frequency.

-

Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

-

Alternatively, for a planar cell, a sufficiently high AC voltage (well above the Freedericksz transition threshold) can be applied to reorient the director perpendicular to the substrates, allowing for the measurement of ε∥.

-

-

Data Analysis:

-

Plot ε∥ and ε⊥ as a function of frequency and temperature.

-

Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

-

Caption: Experimental workflow for determining dielectric anisotropy.

Applications and Future Perspectives

Liquid crystals with negative dielectric anisotropy are essential for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles. In a VA-LCD, the liquid crystal molecules are aligned perpendicularly to the display substrates in the off-state. When a voltage is applied, the molecules with negative Δε tilt parallel to the substrates, allowing light to pass through.

The specific properties of 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, such as its anticipated negative Δε, broad nematic range, and good chemical stability, make it a promising candidate for use in:

-

High-performance displays: Including televisions, monitors, and mobile devices that require high contrast and fast switching times.

-

Smart windows: Where the transparency can be electrically controlled.

-

Optical phased arrays: For beam steering and other photonic applications.

The continued development of novel liquid crystals with tailored dielectric properties is a key driver of innovation in display technology and photonics. Understanding the structure-property relationships, as exemplified by the fluorinated biphenyl series, is crucial for the rational design of next-generation materials.

Conclusion

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is a well-designed liquid crystal molecule that, due to its specific fluorine substitution pattern, is expected to exhibit a significant negative dielectric anisotropy. This property, combined with a stable and broad nematic phase, makes it a valuable material for a range of electro-optic applications, particularly in the field of high-performance liquid crystal displays. The principles and experimental techniques outlined in this guide provide a solid foundation for researchers and professionals working with this and similar advanced liquid crystalline materials.

References

-

McDonnell, D. G., Raynes, E. P., & Smith, R. A. (1989). Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. Liquid Crystals, 6(5), 515-523. [Link]

-

Dabrowski, R., Dziaduszek, J., Drzewiński, W., Czupryński, K., & Stolarz, Z. (2001). Synthesis and mesomorphic characteristic of bicyclo [2.2. 2] octane derivatives with the isothiocyanato terminal group. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 365(1), 31-43. [Link]

-

Gauza, S., Tan, C. H., Wu, J. R., & Wu, S. T. (2004). High performance negative dielectric anisotropy liquid crystals for display applications. Optics express, 12(25), 6301-6307. [Link]

-

Gouda, F., Skarp, K., & Lagerwall, S. T. (1991). Dielectric relaxation in a series of chiral smectic C liquid crystals. Ferroelectrics, 113(1), 165-213. [Link]

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling for Fluorinated Biphenyl Synthesis

<_>

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can bestow uniquely advantageous properties.[1] Aromatic fluorinated biphenyl compounds, in particular, have garnered significant attention due to their applications in medicinal chemistry, crop protection, and advanced materials.[2] The presence of fluorine can enhance metabolic stability, modulate lipophilicity and binding interactions, and improve material characteristics like thermal stability.[1][2][3][4]

Among the myriad of synthetic methodologies for forging carbon-carbon (C-C) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology.[5][6][7] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the use of generally stable and environmentally benign organoboron reagents make it a preferred method for constructing biaryl scaffolds.[2][6][8] This guide provides an in-depth technical exploration of the Suzuki-Miyaura reaction tailored for the synthesis of fluorinated biphenyls, offering insights from a mechanistic perspective to practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanistic Heart: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is classically understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The presence of fluorine substituents on either the aryl halide or the organoboron partner introduces electronic perturbations that must be carefully considered for successful coupling.

Caption: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition : The cycle commences with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the fluorinated aryl halide (Ar-X). This is often the rate-determining step. The high electronegativity of fluorine makes the aryl ring electron-deficient, which can accelerate the oxidative addition step, particularly with more challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are crucial here, as they stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition than more coordinated complexes.[8]

-

Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. The precise mechanism is complex and still a subject of study, but it is universally accepted that a base is required.[9][10] The base activates the organoboronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[11][12][13] This anionic borate then reacts with the Ar-Pd(II)-X complex, displacing the halide and forming the key Ar¹-Pd(II)-Ar² intermediate. The choice of base is critical; its strength and nature can significantly influence the rate and success of this step.[12]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired fluorinated biphenyl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10] For sterically hindered substrates, this step can become rate-limiting. Ligand design, particularly incorporating features that promote this final bond formation, is an active area of research.[14]

Strategic Blueprint for Synthesis: A Practical Protocol

A successful Suzuki-Miyaura coupling is not merely about mixing reagents; it is a strategic selection of components to create a self-validating and robust system.

Component Selection: The "Why" Behind the "What"

| Component | Key Considerations & Rationale | Recommended Options |

| Aryl Halide | Reactivity order is I > Br > OTf >> Cl. Fluorine's electron-withdrawing nature activates the ring towards oxidative addition, making even aryl chlorides viable substrates with modern catalysts.[8] The position of fluorine can influence reactivity and potential side reactions. | Aryl Bromides (workhorse), Aryl Chlorides (cost-effective, require potent catalysts), Aryl Triflates. |

| Boron Reagent | Boronic acids are the most common but can be prone to decomposition (protodeboronation, homocoupling). Boronate esters (e.g., pinacol, MIDA) offer enhanced stability, are often crystalline solids, and are compatible with chromatography.[15] MIDA boronates are particularly stable and unreactive until a mild aqueous base is used for slow release of the boronic acid.[15] | Arylboronic acids, Potassium aryltrifluoroborates, Aryl MIDA boronates. |

| Palladium Precatalyst | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly. Modern pre-catalysts often come as stable Pd(II) complexes that readily form the active Pd(0) species under reaction conditions.[6] | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts. |

| Ligand | This is arguably the most critical choice. For fluorinated and other challenging substrates, simple ligands like PPh₃ are often insufficient. Bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands ) are essential.[8][16][17] They promote the formation of the active monoligated Pd(0) catalyst, accelerate oxidative addition, and facilitate the difficult reductive elimination step.[8] | SPhos, XPhos, RuPhos, JohnPhos. |

| Base | The base activates the boronic acid for transmetalation.[11][13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. The choice can influence reaction rate and suppress side reactions. For sensitive substrates, milder bases may be necessary. Cesium fluoride (CsF) can be particularly effective for highly fluorinated substrates, promoting the formation of reactive fluorido-palladium intermediates.[18][19] | K₃PO₄ (generally effective), K₂CO₃, Cs₂CO₃, CsF. |

| Solvent | Aprotic polar solvents are typical. Toluene, dioxane, and THF are common choices. Often, a small amount of water is added, which can facilitate the dissolution of the inorganic base and aid in the formation of the active borate species.[5] | Dioxane/H₂O, Toluene/H₂O, THF/H₂O. |

General Experimental Protocol

The following is a representative, robust starting point for the synthesis of a fluorinated biphenyl. Optimization will be necessary based on the specific substrates.

Caption: General Experimental Workflow.

Step-by-Step Methodology: [20][21][22]

-

Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

-

Inerting the Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is free of oxygen, which can deactivate the catalyst.

-

Reagent Addition : Through the septum, add the palladium precatalyst (0.5–5 mol%) and the ligand (1–10 mol%). Then, add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

-

Reaction Execution : Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

-

Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure fluorinated biphenyl product.

Navigating Challenges: Troubleshooting Common Side Reactions

Even with a robust protocol, challenges can arise, particularly with electron-deficient fluorinated systems.

| Challenge | Causality | Mitigation Strategies |

| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur, reducing the amount of nucleophile available. This is often exacerbated by excess water or acidic impurities. | Use a stable boronate ester (e.g., MIDA or pinacol). Use anhydrous solvents and a strong, non-nucleophilic base (e.g., K₃PO₄). Minimize reaction time. |

| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[5] | Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use a high-quality palladium precatalyst. |

| Hydrodehalogenation / Hydrodefluorination | The aryl halide is reduced, replacing the halogen (or in rare, harsh cases, fluorine) with a hydrogen atom. This can occur via various pathways, sometimes involving the solvent or trace water as a hydride source. | Choose a ligand that promotes rapid oxidative addition and reductive elimination, outcompeting the reduction pathway. Control reaction temperature carefully. While catalytic hydrodefluorination is a known reaction, it typically requires specific catalysts and conditions not standard for Suzuki coupling.[23] |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of fluorinated biphenyls, a molecular class of profound importance to the pharmaceutical and materials industries.[24][25] Success in this domain requires more than a generic protocol; it demands a nuanced understanding of the reaction mechanism and the specific electronic effects imparted by fluorine. By strategically selecting the coupling partners, catalyst, ligand, base, and solvent, researchers can navigate the potential pitfalls and efficiently construct these valuable molecules. The continued development of highly active catalyst systems, such as those employing advanced Buchwald-type ligands, continues to push the boundaries of what is possible, making even the most challenging electron-poor and sterically hindered fluorinated substrates accessible.[14][26]

References

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Lima, C., Lima, M. J., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

-

Matos, K., & Soderquist, J. A. (1998). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]

-

Various Authors. (2024). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Semantic Scholar. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

-

Baudoin, O. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

ChemBeast. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Available at: [Link]

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Sanchez-Molina, I., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

-

Chen, C., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Ureshino, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

-

Plenio, H., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

Braun, T. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]

-

Lecker, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

-

Vantourout, J. C., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Available at: [Link]

-

NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Vantourout, J. C., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Farina, V., & Krishnan, B. (1991). Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

-

The Organic Chemist. (2020). Suzuki Coupling. YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 18. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistryviews.org [chemistryviews.org]

- 20. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Melting and Clearing Points of Difluoro-biphenylcyclohexyl Liquid Crystals

Abstract

This technical guide provides a comprehensive exploration of the melting and clearing points of difluoro-biphenylcyclohexyl liquid crystals (LCs), a class of materials critical to advanced display technologies and other photonic applications. We delve into the fundamental principles governing the phase transitions of these materials, detailing the profound influence of their molecular structure, particularly the strategic placement of fluorine atoms and the length of the alkyl chain, on their thermal behavior. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical insights and practical, field-proven experimental protocols for the precise determination of melting and clearing points using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Introduction: The Significance of Phase Transitions in Difluoro-biphenylcyclohexyl Liquid Crystals

Difluoro-biphenylcyclohexyl liquid crystals are a cornerstone in the development of high-performance liquid crystal displays (LCDs) and other advanced optical systems. Their utility is intrinsically linked to their unique phase behavior, characterized by a distinct melting point (the transition from a solid crystal to a liquid crystalline phase) and a clearing point (the transition from a liquid crystalline phase to an isotropic liquid). The temperature range between the melting point and the clearing point defines the operational window of the liquid crystalline mesophase, which is paramount for device applications.

The incorporation of fluorine atoms into the biphenylcyclohexyl core is a key molecular design strategy. The high electronegativity and small size of fluorine atoms significantly influence the intermolecular forces, leading to desirable properties such as high dielectric anisotropy, low viscosity, and high resistivity. Understanding and precisely controlling the melting and clearing points are therefore critical for the synthesis of novel LC materials with tailored properties for specific applications. This guide will provide the foundational knowledge and experimental framework necessary to achieve this.

The Interplay of Molecular Structure and Phase Behavior

The melting and clearing points of difluoro-biphenylcyclohexyl LCs are not arbitrary values; they are a direct consequence of the delicate balance of intermolecular forces, which are in turn dictated by the molecule's architecture. Two primary structural features are of paramount importance: the substitution pattern of the fluorine atoms and the length of the terminal alkyl chain.

-

Fluorine Substitution: The position and number of fluorine atoms on the biphenyl rings have a profound effect on the molecule's dipole moment and polarizability. Lateral fluorine substitution, for instance, can disrupt molecular packing in the crystalline state, often leading to a lower melting point. Furthermore, the strong dipole moment induced by fluorine atoms can enhance the stability of the mesophase, thereby influencing the clearing point.

-

Alkyl Chain Length: The length of the alkyl chain (R) attached to the cyclohexyl ring also plays a crucial role. In a homologous series of these LCs, increasing the alkyl chain length generally leads to a decrease in the clearing point due to a dilution of the rigid mesogenic core. The effect on the melting point can be more complex, often exhibiting an odd-even effect where homologues with an even number of carbon atoms in the alkyl chain have higher melting points than those with an odd number.

Quantitative Analysis of Phase Transitions: A Homologous Series

To illustrate the structure-property relationships discussed above, the following table summarizes the available phase transition data for a homologous series of 4'-(trans-4-alkylcyclohexyl)-3,4-difluorobiphenyls.

| Alkyl Group (R) | Abbreviation | Melting Point (°C) | Clearing Point (°C) |

| Ethyl (C2H5) | C2 | 69[1][2] | Not Available |

| Propyl (C3H7) | C3 | 68[2] | Not Available |

| Pentyl (C5H11) | C5 | Not Available | Not Available |

Note: The available data is currently limited, highlighting an area for further experimental investigation. The melting point for the propyl analogue is also reported as a range of 68-100°C by some suppliers[3].

Experimental Determination of Melting and Clearing Points

The precise and reliable determination of melting and clearing points is fundamental to the characterization of any liquid crystalline material. The two most powerful and widely used techniques for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These methods are complementary, with DSC providing quantitative thermodynamic data and POM offering qualitative visual confirmation of the phase transitions.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis

Causality Behind the Choice of DSC: DSC is the preferred method for quantitative thermal analysis because it directly measures the heat flow associated with phase transitions. As a difluoro-biphenylcyclohexyl LC is heated or cooled, it undergoes transitions between its solid, liquid crystalline, and isotropic liquid phases. These transitions are accompanied by a change in enthalpy (ΔH), which is detected by the DSC instrument as an endothermic (heat absorption) or exothermic (heat release) peak in the thermogram. The temperature at which the peak maximum occurs is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Self-Validating System: A robust DSC protocol incorporates multiple heating and cooling cycles to ensure the reproducibility of the transition temperatures and to erase any previous thermal history of the sample. The first heating scan can sometimes show artifacts due to the initial crystalline state of the sample. Subsequent cooling and heating cycles should yield consistent and overlapping thermograms, thereby validating the obtained transition temperatures.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the difluoro-biphenylcyclohexyl LC sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions and in compliance with standards such as ASTM E794[4].

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a temperature well below its expected melting point (e.g., 0°C) to a temperature significantly above its expected clearing point (e.g., 150°C) at a controlled rate, typically 10°C/min.

-

First Cooling Scan: Cool the sample from the isotropic liquid phase back to the starting temperature at the same controlled rate (10°C/min).

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan.

-

-

Data Analysis:

-

Analyze the thermogram from the second heating scan to determine the melting point (peak of the crystal-to-mesophase transition) and the clearing point (peak of the mesophase-to-isotropic liquid transition).

-

Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

-

Compare the thermograms from the first and second heating scans to check for any changes in the thermal behavior of the sample.

-

Caption: Experimental workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM): Visualizing the Phases

Causality Behind the Choice of POM: POM is an indispensable tool for the qualitative characterization of liquid crystals. It exploits the birefringent (doubly refracting) nature of the anisotropic liquid crystalline phases. When viewed between crossed polarizers, an isotropic liquid will appear dark (extinguished), while a birefringent liquid crystalline phase will transmit light, revealing characteristic textures. These textures are like fingerprints for the different types of mesophases (e.g., nematic, smectic A, smectic C).

Self-Validating System: The visual observation of the appearance and disappearance of these characteristic textures upon heating and cooling provides direct, real-time confirmation of the phase transitions identified by DSC. By correlating the temperatures at which these textural changes occur with the peaks in the DSC thermogram, a high degree of confidence in the phase assignments can be achieved.

-

Sample Preparation:

-

Place a small amount of the difluoro-biphenylcyclohexyl LC onto a clean glass microscope slide.

-

Carefully place a coverslip over the sample to create a thin film. The sample may be gently melted and sheared to promote a uniform alignment.

-

-

Microscope and Hot Stage Setup:

-

Place the slide on a calibrated hot stage connected to a temperature controller.

-

Position the hot stage on the rotating stage of a polarizing microscope equipped with a polarizer and an analyzer set in a crossed position (90° to each other).

-

-

Observation During Heating:

-

Slowly heat the sample at a controlled rate (e.g., 2-5°C/min) from room temperature.

-

Observe the sample through the eyepieces and record the temperatures at which changes in the optical texture occur.

-

The transition from a crystalline solid to a liquid crystalline phase (melting point) is marked by the appearance of a fluid, birefringent texture.

-

The transition from the liquid crystalline phase to the isotropic liquid (clearing point) is characterized by the complete disappearance of birefringence, resulting in a dark field of view.

-

Capture images or videos of the characteristic textures of each phase.

-

-

Observation During Cooling:

-

Slowly cool the sample from the isotropic liquid phase at a controlled rate.

-

Observe the formation of the liquid crystalline phase from the isotropic liquid (the clearing point on cooling). This often manifests as the nucleation and growth of birefringent droplets.

-

Continue to cool and observe the transition to the solid crystalline phase.

-

Caption: Experimental workflow for POM analysis of liquid crystals.

Conclusion

The melting and clearing points are fundamental properties of difluoro-biphenylcyclohexyl liquid crystals that dictate their suitability for various applications. This guide has provided a detailed overview of the structural factors that influence these phase transitions and has presented robust, step-by-step protocols for their accurate determination using DSC and POM. By employing these complementary techniques, researchers and scientists can gain a comprehensive understanding of the thermal behavior of these important materials, enabling the rational design and synthesis of next-generation liquid crystals with optimized performance characteristics. Further research to populate the phase transition data for a wider range of homologues in this class of LCs is highly encouraged to deepen our understanding of their structure-property relationships.

References

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

ASTM E794-06(2018). (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

-

Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. Retrieved from [Link]

Sources

quantum chemistry calculations of biphenyl-cyclohexane LCs

An In-Depth Technical Guide to Quantum Chemistry Calculations of Biphenyl-Cyclohexane Liquid Crystals

Abstract

Biphenyl-cyclohexane (BCH) derivatives form the core of many liquid crystal (LC) mixtures used in modern display technologies. Their electro-optical properties, such as dielectric anisotropy (Δε) and birefringence (Δn), are dictated by their underlying molecular structure and electronic characteristics. Predicting these properties prior to synthesis is a critical step in the rational design of new LC materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for performing quantum chemistry calculations on BCH-based liquid crystals. We delve into the causality behind computational choices, from the selection of density functionals and basis sets to the specific molecular properties that govern macroscopic LC behavior, ensuring a robust and self-validating computational workflow.

Introduction: The "Why" of Computational Modeling for LCs

The performance of a liquid crystal display (LCD) hinges on the ability of an applied electric field to reorient the constituent liquid crystal molecules. This reorientation modulates the passage of light, creating the images we see. The efficiency and characteristics of this process are governed by macroscopic properties like dielectric anisotropy and birefringence. These, in turn, are direct consequences of the properties of the individual molecules: their shape, permanent dipole moment, and polarizability.

Biphenyl-cyclohexane (BCH) LCs are a cornerstone of the industry due to their favorable balance of properties, including low viscosity and chemical stability. Modifying their core structure, for instance by adding fluorine atoms, can significantly alter their electro-optical characteristics[1]. Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective toolkit to explore these structure-property relationships in silico, guiding synthetic efforts toward molecules with desired performance profiles[1].

This guide outlines a complete computational protocol for characterizing BCH LCs, focusing not just on the "how" but on the "why" of each step, grounding the methodology in established quantum mechanical principles and practical experience.

Theoretical & Methodological Foundations

The accuracy of any quantum chemical prediction is contingent on the chosen theoretical method and basis set. For systems the size of BCH LCs, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and resource efficiency[2][3][4].

Choosing the Right Tool: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, making it computationally more tractable than traditional ab initio methods[4].

-

Expertise in Functional Selection : The choice of the exchange-correlation (XC) functional is paramount. For organic molecules and liquid crystals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long track record of providing reliable results for geometries, electronic properties, and vibrational frequencies[2][5][6].

-

Trustworthiness through Dispersion Correction : A critical consideration for LCs is the role of van der Waals forces (dispersion interactions) in molecular packing and intermolecular interactions. Standard DFT functionals like B3LYP do not inherently account for these forces. Therefore, it is essential to use a dispersion-corrected functional. The B3LYP-D3 functional, which incorporates Grimme's third-generation dispersion correction, is highly recommended for accurately modeling the subtle non-covalent interactions that are crucial for predicting LC behavior[7][8]. Benchmarking studies have shown that dispersion-corrected functionals provide more accurate torsional barriers and interaction energies for biphenyl systems[8].

The Language of Electrons: Basis Set Selection

A basis set is a set of mathematical functions (Gaussian-type orbitals) used to build the molecular orbitals[9]. The size and flexibility of the basis set dictate the quality of the calculation.

-

The Pople Basis Sets : For routine calculations like geometry optimization and initial property analysis, the 6-31G(d,p) basis set is a robust and efficient choice[6][10]. It is a split-valence, double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately[11].

-

Enhancing Accuracy for Optical Properties : For more demanding calculations, such as molecular polarizability (which determines birefringence), a larger, more flexible basis set is required. The triple-zeta 6-311+G(d,p) or 6-311++G(d,p) basis sets are recommended[5][12]. The inclusion of diffuse functions ("+") is particularly important as they allow for a more accurate description of the electron density far from the nucleus, which is essential for calculating polarizability and hyperpolarizability[13][14].

| Task | Recommended Functional | Recommended Basis Set | Rationale |

| Geometry Optimization | B3LYP-D3 | 6-31G(d,p) | Excellent balance of accuracy for molecular structure and computational cost. Dispersion correction is key.[8] |

| Electronic Properties (Dipole, HOMO/LUMO) | B3LYP-D3 | 6-311+G(d,p) | A larger basis set provides more accurate electronic property values.[5] |

| Polarizability & Birefringence | B3LYP / B3PW91 | 6-311++G(d,p) | Requires a flexible basis set with diffuse functions for an accurate description of the electron cloud's response to an electric field.[12][15] |

| Torsional Potential Scan | B3LYP-D3 | 6-31G(d,p) | Sufficient for mapping the potential energy surface of conformational changes.[8] |

The Core Protocol: From Molecular Structure to Property Prediction

This section details a validated, step-by-step workflow for the quantum chemical analysis of a representative BCH molecule.

Mandatory Visualization: Computational Workflow

Caption: A validated workflow for quantum chemical analysis of BCH liquid crystals.

Software Selection

A variety of commercial and open-source quantum chemistry packages can execute this workflow. Common choices include:

-

Gaussian : A widely used commercial package with a comprehensive set of DFT functionals and basis sets.[5]

-

GAMESS : A powerful, open-source alternative capable of performing the necessary calculations.[10][16][17]

-

ORCA : A flexible and efficient quantum chemistry program package.[18]

-

Q-Chem : A comprehensive quantum chemistry software package for accurate predictions of molecular properties.[19]

Step 1: Molecular Geometry Optimization